molecular formula C10H17NO5 B2913440 7-Oxa-2-azaspiro[4.5]decane hemioxalate CAS No. 1630906-43-2

7-Oxa-2-azaspiro[4.5]decane hemioxalate

Cat. No.: B2913440
CAS No.: 1630906-43-2
M. Wt: 231.25 g/mol
InChI Key: SFJQJQJVNCSQJT-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[4.5]decane hemioxalate is a chemical compound with the molecular formula C18H32N2O6 and a molecular weight of 372.46 . It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-2-azaspiro[4.5]decane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a resolving agent to resolve intermediates, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of an inert atmosphere and specific temperature controls to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-2-azaspiro[4.5]decane hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

7-Oxa-2-azaspiro[4.5]decane hemioxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[4.5]decane hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-Oxa-2-azaspiro[4.5]decane hemioxalate include:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1630906-43-2

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

7-oxa-2-azaspiro[4.5]decane;oxalic acid

InChI

InChI=1S/C8H15NO.C2H2O4/c1-2-8(7-10-5-1)3-4-9-6-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)

InChI Key

SFJQJQJVNCSQJT-UHFFFAOYSA-N

SMILES

C1CC2(CCNC2)COC1.C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(CCNC2)COC1.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

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